

mebeverine health-related quality of life improvement IBS-QOL

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Compound Focus: Mebeverine Hydrochloride

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Mebeverine's Effect on Health-Related Quality of Life in IBS

Study / Aspect	Patient Population & Diagnosis	Intervention & Duration	Key Findings on IBS-QOL	Statistical Significance
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| Prospective Observational Study [1] | - n=607 (Overall)

- **Countries:** Poland, Egypt, Mexico, China
- **Diagnosis:** Rome III criteria | - **Treatment:** Mebeverine HCl (in Poland, Egypt, Mexico) or Pinaverium Bromide (in China)
- **Duration:** 8 weeks
- **Assessment:** Baseline, Week 4, Week 8 | - **Overall Baseline Score:** 56.4
- **Overall Change at Week 4:** +11.8
- **Overall Change at Week 8:** +24.3
- **Improvement:** Seen in all 8 IBS-QOL subscales | **p < 0.001** for change from baseline at both Week 4 and Week 8 [1] | | **Systematic Review (2022)** [2] | - **22 studies** included (19 RCTs)
- **Diagnosis:** Various (Manning, Kruis, Rome I-IV) | - **Treatment:** Mebeverine (various dosages)
- **Comparison:** Placebo or other active treatments
- **Duration:** 2 to 16 weeks | - **Primary Outcome:** Significant decrease in abdominal pain (reported in 6 studies).

- **Secondary Outcomes:** Significant improvements in abnormal bowel habits, abdominal distension, stool frequency, and consistency. | **p-values** ranged from <0.05 to <0.001 for symptom improvement in various studies [2] |

Detailed Experimental Protocols

For researchers, the methodologies from the key studies provide a framework for evaluating IBS HR-QoL.

- **1. Study Design and Patient Selection:** The large 2014 study was a **prospective observational cohort study** [1]. Patients were diagnosed using the **Rome III criteria** and were aged 18 years or older [1]. The 2022 systematic review included studies that used various diagnostic criteria, including Manning, Kruis, and Rome I-IV [2].
- **2. Intervention and Dosing:**
 - In the observational study, **mebeverine hydrochloride** was administered as **135 mg three times daily** (immediate-release tablet) or **200 mg twice daily** (prolonged-release capsule), according to local marketing authorization [1]. A separate study confirmed the therapeutic equivalence of these two formulations [3].
 - The systematic review analyzed studies with mebeverine treatment periods ranging from **2 to 16 weeks** [2].
- **3. Primary Outcome Measurement:** The key endpoint in the observational study was the change from baseline in the **IBS-QOL total score** [1]. This validated measure consists of 34 items across eight subscales: Dysphoria, Interference with Activity, Body Image, Health Worry, Food Avoidance, Social Reaction, Sexual Concerns, and Relationships. The total score is transformed to a scale of 0-100, where 100 represents the best possible quality of life [1].
- **4. Data Analysis:** In the observational study, statistical analysis of changes from baseline in IBS-QOL scores was performed using the **Wilcoxon signed-rank test**. A **p-value < 0.05** was considered statistically significant [1]. The study also referenced the **Minimal Important Response (MIR)** for the IBS-QOL as an increase of 10.2 points and a **Meaningful Clinical Response (MCR)** as an increase of at least 14 points [1].

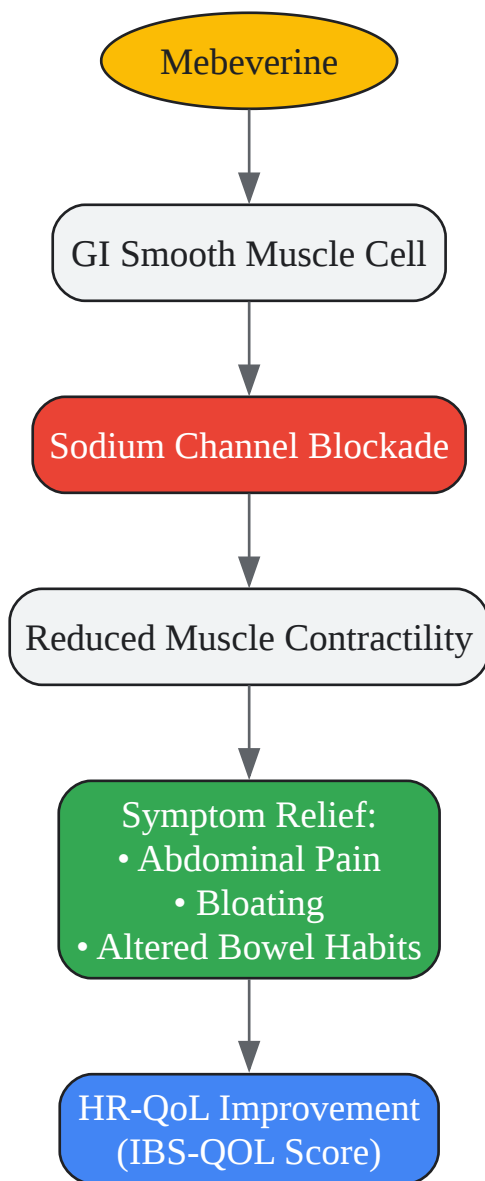
Mechanism of Action and Clinical Context

Understanding how mebeverine works and how it compares to other agents is crucial for drug development.

- **Mechanism of Action:** Mebeverine is classified as a **musculotropic antispasmodic** [1] [4]. It has a direct effect on the smooth muscle of the gastrointestinal tract, relieving spasms without affecting normal gut motility [1]. It acts as a **sodium channel antagonist** [1].

- **Safety Profile:** Both the observational study and the systematic review consistently report that mebeverine has a **favourable safety profile** and is well-tolerated, with a low frequency of adverse effects [1] [2].
- **Comparison with Other Antispasmodics:** The 2022 systematic review found that the effectiveness of different antispasmodic agents varies [2]. Another review noted that while some antispasmodics like otilonium bromide showed efficacy in placebo-controlled trials, mebeverine's effectiveness was more evident in non-placebo-controlled studies, though it remains a recommended option [4].

The following diagram illustrates the primary mechanism of action of mebeverine and its resulting clinical outcomes on quality of life.



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Conclusion

In summary, for researchers and drug development professionals, the evidence indicates:

- **Efficacy:** Mebeverine produces a **statistically significant and clinically meaningful improvement** in IBS-specific quality of life, with IBS-QOL score increases substantially exceeding the minimal important response threshold [1].
- **Scope of Benefit:** Improvements are observed across all domains of HR-QoL, including physical, psychological, and social aspects [1].
- **Safety:** The drug maintains a **favorable safety and tolerability profile** [1] [2].

Future research directions include the development of novel mebeverine analogs with potential dual spasmolytic and anti-inflammatory activity [5], as well as investigating its use in combination with agents that target other pathways, such as phosphodiesterase inhibitors [6].

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